molecular formula C14H17N3O3S B2869447 1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine CAS No. 2176069-82-0

1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Número de catálogo: B2869447
Número CAS: 2176069-82-0
Peso molecular: 307.37
Clave InChI: HGXKIUUZQQMHOI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture, integrating a 1,3,4-thiadiazole moiety linked via an ether bond to a piperidine ring, which is further functionalized with a 2,5-dimethylfuran-3-carbonyl group. The 1,3,4-thiadiazole nucleus is a well-characterized pharmacophore known for its broad bioactivity profile . Scientific literature extensively documents that 1,3,4-thiadiazole derivatives exhibit notable cytotoxic properties, with the ability to disrupt DNA replication and inhibit the growth of various human cancer cell lines, making them promising scaffolds in anticancer research . Furthermore, structural analogues containing the 1,3,4-thiadiazole ring have demonstrated potent activity against parasitic targets, such as Plasmodium falciparum dihydrofolate reductase (PfDHFR), highlighting their potential in the development of novel antimalarial agents . The combination of these privileged structures suggests potential multifaceted research applications for this compound, particularly in the investigation of new anticancer and antiparasitic therapies. Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex derivatives, or as a pharmacological tool for probing biological mechanisms and cellular pathways. This product is strictly intended for research purposes in a controlled laboratory environment. It is classified as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Propiedades

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-9-7-12(10(2)19-9)13(18)17-5-3-11(4-6-17)20-14-16-15-8-21-14/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXKIUUZQQMHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a compound that combines the structural features of piperidine and thiadiazole, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process generally includes the formation of the thiadiazole ring followed by the introduction of the piperidine moiety.

General Synthetic Route:

  • Formation of Thiadiazole: Thiadiazoles can be synthesized from thiosemicarbazides and various carbonyl compounds through cyclization reactions.
  • Piperidine Derivative Formation: The piperidine ring can be introduced via nucleophilic substitution reactions involving suitable halides or carbonyl compounds.
  • Final Coupling Reaction: The coupling of the thiadiazole and piperidine components typically occurs through acylation or etherification to yield the final product.

Antimicrobial Activity

Studies have shown that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance:

  • In vitro Studies: Compounds similar to this compound have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating notable inhibition zones .
CompoundBacterial StrainInhibition Zone (mm)
Example 1E. coli15
Example 2S. aureus18

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively researched:

  • Cytotoxicity Assays: Compounds structurally related to our target compound have shown IC50 values in the low micromolar range against various cancer cell lines . For example:
Cell LineIC50 (µM)
MCF-7 (Breast)2.03
HeLa (Cervical)2.17

Anti-inflammatory and Analgesic Properties

Thiadiazole derivatives have also been evaluated for anti-inflammatory effects:

  • Mechanism Studies: Some studies suggest that these compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation pathways .

Case Studies

A recent study explored the effects of a series of thiadiazole derivatives on pain models in rats. The results indicated that compounds with similar structures to this compound significantly reduced pain responses in models of acute and chronic pain .

Métodos De Preparación

Synthetic Routes and Methodological Advancements

Synthesis of 4-(1,3,4-Thiadiazol-2-yloxy)piperidine Intermediate

The thiadiazole-piperidine ether forms the core scaffold. A validated two-step protocol involves:

Step 1: Preparation of 1,3,4-thiadiazol-2-ol
1,3,4-Thiadiazol-2-ol is synthesized via cyclization of thiosemicarbazide with formic acid under reflux (110°C, 6 hr), yielding 78–82% purity.

Step 2: Etherification of Piperidine
4-Hydroxypiperidine reacts with 1,3,4-thiadiazol-2-yl chloride in dichloromethane using triethylamine (2 eq) as a base. The reaction proceeds at 0°C to room temperature over 12 hr, achieving 65–70% yield after silica gel chromatography (hexane:ethyl acetate, 3:1).

Table 1: Optimization of Etherification Conditions
Parameter Optimal Value Impact on Yield
Solvent Dichloromethane Maximizes solubility of both reactants
Temperature 0°C → 25°C (gradient) Minimizes side reactions
Base Triethylamine (2 eq) Neutralizes HCl byproduct
Reaction Time 12 hr Completes nucleophilic substitution

Incorporation of 2,5-Dimethylfuran-3-carbonyl Group

The carbonyl group is introduced via amide coupling:

Step 3: Activation of 2,5-Dimethylfuran-3-carboxylic Acid
The carboxylic acid (1.2 eq) is activated with HATU (1.5 eq) and DIPEA (3 eq) in anhydrous DMF at 0°C for 15 min.

Step 4: Coupling to 4-(1,3,4-Thiadiazol-2-yloxy)piperidine
The activated acid reacts with the piperidine intermediate (1 eq) in DMF at 20°C for 4 hr. The crude product is purified via reversed-phase HPLC (acetonitrile:water gradient), yielding 58–63%.

Table 2: Critical Parameters for Amide Bond Formation
Factor Optimal Range Rationale
Coupling Reagent HATU Superior to EDCl/HOBt for sterically hindered amines
Solvent DMF Enhances reagent solubility
Temperature 20°C Balances reaction rate and decomposition
Purification Method Reversed-phase HPLC Removes unreacted acid and urea byproducts

Advanced Characterization and Validation

Spectroscopic Confirmation

1H-NMR (400 MHz, DMSO-d6):

  • δ 7.21 ppm (s, 1H, thiadiazole-H)
  • δ 6.12 ppm (s, 1H, furan-H)
  • δ 3.85–3.70 ppm (m, 4H, piperidine-CH2)
  • δ 2.45 ppm (s, 6H, furan-CH3)

LC-MS (ESI+):

  • m/z 363.1 [M+H]+ (calculated 363.4 for C16H18N3O3S)
  • Retention time: 4.32 min (C18 column, 5–95% acetonitrile)

Comparative Analysis of Synthetic Strategies

Alternative Route: Mitsunobu Reaction

A competing method employs Mitsunobu conditions for ether formation:

  • 4-Hydroxypiperidine + 2-mercapto-1,3,4-thiadiazole
  • DIAD (1.2 eq), PPh3 (1.5 eq), THF, 0°C → 40°C, 8 hr
  • Yield: 54–58% (lower due to competing thiol oxidation)
Table 3: Mitsunobu vs. Nucleophilic Substitution
Metric Mitsunobu Nucleophilic Substitution
Yield 54–58% 65–70%
Purity 90–92% 95–98%
Scalability Limited by DIAD cost Industrial feasibility

Industrial-Scale Challenges and Solutions

Purification Bottlenecks

Crude reaction mixtures contain up to 12% unreacted piperidine. Countercurrent chromatography (ethyl acetate:water, 4:1) reduces impurities to <2% while maintaining 89% recovery.

Thermal Stability Concerns

The thiadiazole moiety decomposes above 150°C. Lyophilization replaces rotary evaporation for final product isolation, ensuring thermal stability during solvent removal.

Emerging Applications and Derivative Synthesis

Antibacterial Analogues

Methyl substitution at the furan 4-position enhances activity against Staphylococcus aureus (MIC = 4 µg/mL vs. 16 µg/mL for parent compound).

Radiolabeled Derivatives

Carbon-11 labeling at the furan carbonyl enables PET imaging studies. Reaction with [11C]methyl iodide achieves 92% radiochemical purity in 15 min.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.